Product packaging for Cycloprotobuxine A(Cat. No.:CAS No. 2278-38-8)

Cycloprotobuxine A

Cat. No.: B1259795
CAS No.: 2278-38-8
M. Wt: 414.7 g/mol
InChI Key: RJNWIZNQHVCLDL-AENRXNTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloprotobuxine A (CPB-A) is a steroid alkaloid compound isolated from plants of the Buxus genus. It has been investigated primarily for its potent effects on the cardiovascular system. Research indicates that this compound functions as a class III anti-arrhythmic agent. Its mechanism of action is characterized by the prolongation of the action potential duration (APD50, APD90) and effective refractory period (ERP) in cardiac muscle tissue, which contributes to its therapeutic and prophylactic effects against experimental arrhythmias . Studies have demonstrated that this compound produces dose-dependent anti-arrhythmic effects on models induced by substances such as BaCl2, aconitine, and chloroform . When compared at equitoxic doses, its anti-arrhythmic potency has been noted as comparable to other agents like cyclovirobuxine-D and amiodarone, with a reported therapeutic index that may offer a favorable profile . This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for human consumption, or for diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H50N2 B1259795 Cycloprotobuxine A CAS No. 2278-38-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2278-38-8

Molecular Formula

C28H50N2

Molecular Weight

414.7 g/mol

IUPAC Name

(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,N,7,7,12,16-hexamethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine

InChI

InChI=1S/C28H50N2/c1-19(29(6)7)20-12-14-26(5)22-11-10-21-24(2,3)23(30(8)9)13-15-27(21)18-28(22,27)17-16-25(20,26)4/h19-23H,10-18H2,1-9H3/t19-,20+,21-,22-,23-,25+,26-,27+,28-/m0/s1

InChI Key

RJNWIZNQHVCLDL-AENRXNTRSA-N

SMILES

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C)C)C)N(C)C

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)N(C)C

Canonical SMILES

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C)C)C)N(C)C

Synonyms

cycloprotobuxine A

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations of Cycloprotobuxine a

Botanical Sources and Distribution within Buxus Species

Cycloprotobuxine A has been isolated and identified from several species belonging to the Buxus genus, which is part of the Buxaceae family. The distribution of this compound can vary between different species and even varieties.

Buxus bodinieri

Phytochemical investigations of the leaves and stems of Buxus bodinieri Levl. have led to the isolation of this compound. nih.govresearchgate.netfigshare.comtandfonline.com In one study, this compound (referred to as compound 8 in the research) was identified alongside a number of other known alkaloids, including cycloprotobuxine C, cyclovirobuxine A, and cyclovirobuxine C. nih.govresearchgate.netfigshare.comtandfonline.com This was noted as the first instance of isolating several of these compounds, including this compound, from B. bodinieri. tandfonline.com

Buxus sempervirens

Buxus sempervirens L., commonly known as common boxwood, is a well-documented source of a wide range of Buxus alkaloids. stuartxchange.orgresearchgate.net Research has confirmed the presence of this compound in this species. tandfonline.com The compound has also been isolated from the leaves of Buxus arborescens Mill., which is considered a synonym of Buxus sempervirens. stuartxchange.orgchemicalpapers.com In these studies, this compound was found among a dozen other steroid alkaloids, such as cyclobuxine-D, cyclovirobuxine-D, and cycloprotobuxine-C. chemicalpapers.com

Buxus microphylla

This compound has been reported in phytochemical analyses of Buxus microphylla, also known as Japanese box or littleleaf box. tandfonline.comrsc.orgwikipedia.org This species, native to Japan and Taiwan, is another significant source of triterpenoid (B12794562) alkaloids. tandfonline.comwikipedia.org Studies have identified this compound along with its structural relative, Cycloprotobuxine C, within this plant. tandfonline.comknapsackfamily.com

Other Buxus Species

Beyond the species mentioned above, this compound has been identified in Buxus arborescens Mill. chemicalpapers.com Botanical classification considers B. arborescens a synonym for B. sempervirens. stuartxchange.org The investigation of the leaves of this particular plant yielded twelve steroid alkaloids, including this compound. chemicalpapers.com

Table 1: Botanical Sources of this compound

Species Name Plant Part(s) Reference(s)
Buxus bodinieri Levl. Leaves and Stems nih.gov, researchgate.net, figshare.com, tandfonline.com
Buxus sempervirens L. Leaves chemicalpapers.com, tandfonline.com
Buxus microphylla Siebold & Zucc. Not specified in text tandfonline.com, rsc.org

Advanced Isolation Methodologies for this compound

The isolation of pure this compound from its complex natural matrix within Buxus plant material requires sophisticated separation methods. Plant extracts typically contain hundreds to thousands of different constituents, making the purification of a single compound a challenging process. edubirdie.com

Chromatographic Separation Techniques

Chromatography is the cornerstone technique for the separation and purification of phytoconstituents like this compound from crude plant extracts. edubirdie.comresearchgate.net The general process involves the differential partitioning of compounds between a stationary phase and a mobile phase. researchgate.net

The isolation of alkaloids from Buxus species typically begins with the extraction of plant material (e.g., leaves and stems) using a solvent such as methanol. tandfonline.com This yields a crude extract containing a mixture of alkaloids and other phytochemicals. This extract is then subjected to various chromatographic techniques.

Column Chromatography (CC) is a fundamental and widely used method for the initial fractionation of the crude extract. edubirdie.comresearchgate.net

Stationary Phase: A solid adsorbent, commonly silica (B1680970) gel or alumina, is packed into a vertical glass column. edubirdie.comresearchgate.net

Mobile Phase: A solvent or a mixture of solvents is passed through the column. The polarity of the mobile phase is often gradually changed (gradient elution) to effectively separate compounds based on their differing affinities for the stationary phase. organomation.com

Fractions collected from the column are often analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. edubirdie.com TLC is a simple and rapid method performed on a sheet of glass or plastic coated with a thin layer of adsorbent, which helps in monitoring the separation process. researchgate.net

For final purification and to obtain highly pure this compound, further chromatographic steps may be employed, including repeated column chromatography or more advanced techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netfrontiersin.org HPLC offers higher resolution and efficiency for separating complex mixtures. frontiersin.org The entire process relies on the distinct physicochemical properties of this compound relative to the other alkaloids present in the extract.

Table 2: Mentioned Chemical Compounds

Compound Name
Buboditone A
Buboditone B
Buxamine-A
Buxamine-E
Buxaminol-E
Buxruguline B
Buxtauine-M
Buxpsiine-K
Cyclobuxine-D
Cyclobuxoxazine
Cyclobuxoxazine A
Cyclobuxoviridine
This compound
Cycloprotobuxine C
Cycloprotobuxine-D
Cyclovirobuxine A
Cyclovirobuxine C
Cyclovirobuxine-D
Irehine
N-dimethylcycloxobuxovircine
O-tigloylcyclovirobuxeine-A

Bioactivity-Guided Isolation Strategies

Bioactivity-guided isolation is a powerful strategy used in natural product chemistry to identify and purify novel, biologically active compounds from complex mixtures like plant extracts. nih.govmdpi.com This approach involves a systematic process of fractionating the crude extract and testing the biological activity of each resulting fraction. The most active fractions are then selected for further separation, a process that is repeated until a pure, active compound is isolated. mdpi.com This method ensures that the chemical isolation efforts are focused specifically on the constituents responsible for the observed biological effects.

Alkaloids from the Buxus genus are known to exhibit a wide range of pharmacological activities, including anticholinesterase (acetylcholinesterase and butyrylcholinesterase inhibition), cytotoxic, antibacterial, and antimalarial properties. researchgate.netresearchgate.net These diverse bioactivities provide a basis for employing bioactivity-guided isolation to target specific compounds like this compound.

For example, the anticholinesterase activity of Buxus extracts is a well-documented effect. bac-lac.gc.caumanitoba.ca In a typical bioactivity-guided protocol targeting anticholinesterase inhibitors, a crude extract of a Buxus species would be prepared and its ability to inhibit the acetylcholinesterase (AChE) enzyme would be confirmed. The extract would then be separated into several fractions using chromatography. Each fraction's AChE inhibitory activity would be measured, and the fraction displaying the highest potency would be subjected to further rounds of purification and testing until the pure active compounds, such as specific Buxus alkaloids, are isolated. Several alkaloids from Buxus papillosa and Buxus hyrcana, including cyclovirobuxine-A and buxamines, have been reported to inhibit AChE in a concentration-dependent manner. umanitoba.ca

Similarly, cytotoxic activity has been used to guide the fractionation of extracts from Buxus species. researchgate.netresearchgate.net In one study, an extract of Buxus cochinchinensis that showed cytotoxicity against the HT-29 human colon cancer cell line was fractionated using this bioassay-guided approach to successfully isolate the active lupane-type triterpenes. researchgate.net While this compound itself has been noted in databases for potential antitumor activity, specific studies detailing its isolation guided by a cytotoxicity assay are less common than for other related alkaloids. usda.gov However, given the known anti-arrhythmic properties of this compound, which are linked to its effects on sodium channels in the myocardium, an electrophysiological assay could theoretically be employed in a bioactivity-guided strategy to isolate it. nih.gov

Research Findings on Bioactivity-Guided Isolation of Buxus Alkaloids
Guiding Bioassay Target Organism/Cell Line
CytotoxicityHT-29 Human Colon Cancer
Anticholinesterase (AChE) InhibitionEnzyme Assay
Antiplasmodial ActivityPlasmodium falciparum
Anti-inflammatoryCyclooxygenase (COX) & Lipoxygenase (LOX)

Elucidation of the Chemical Structure of Cycloprotobuxine a

Advanced Spectroscopic Characterization Techniques

The structural elucidation of Cycloprotobuxine A is a prime example of modern analytical chemistry, relying on the synergistic interpretation of data from various spectroscopic methods. anu.edu.auenfist.si These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

NMR spectroscopy stands as the cornerstone technique for determining the detailed structure of organic molecules like this compound. enfist.sipitt.edu By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. enfist.si

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and fundamental insights into the molecular structure.

The ¹H NMR spectrum reveals the number of different types of protons present in the molecule and their immediate electronic environment. Chemical shifts (δ), reported in parts per million (ppm), indicate the level of shielding or deshielding of a proton. Signal splitting patterns, arising from spin-spin coupling, provide information about the number of neighboring protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the distinct carbon environments in the molecule. docbrown.info The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., sp³, sp², carbonyl) and its connectivity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Cycloprotobuxine-type Alkaloids

Functional Group/Moiety¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Methyl groups (CH₃)0.7 - 1.515 - 25
Methylene groups (CH₂)1.0 - 2.520 - 40
Methine groups (CH)1.5 - 3.030 - 60
Protons on cyclopropane (B1198618) ring0.2 - 0.810 - 25
Protons adjacent to Nitrogen2.2 - 3.540 - 60
Olefinic protons (C=CH)4.5 - 6.0100 - 150
Carbons in cyclopropane ring15 - 3015 - 30
Olefinic carbons (C=C)110 - 160
Carbons bonded to Nitrogen50 - 70

Note: These are generalized ranges and specific values for this compound would require detailed analysis of its spectra.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. princeton.edu Cross-peaks in a COSY spectrum establish proton-proton connectivities, allowing for the tracing of carbon chains and ring systems within the molecule. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. princeton.edu This is a powerful tool for definitively assigning the ¹³C signals based on the already assigned ¹H signals. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu HMBC is crucial for piecing together different molecular fragments and for identifying quaternary carbons (carbons with no attached protons) by their correlations to nearby protons. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. princeton.edu Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is vital for determining the relative stereochemistry of the molecule. princeton.edu

Through the combined interpretation of these 2D NMR experiments, the planar structure and the connectivity of all atoms in this compound can be meticulously assembled.

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structure elucidation.

Nuclear Overhauser Effect (NOE) Measurements: As mentioned, NOESY experiments are a primary tool for this purpose. enfist.si The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive probe of internuclear distances. By identifying key NOE correlations, the relative configuration of stereocenters and the conformation of rings can be deduced. researchgate.net For instance, a strong NOE between a methyl group and a methine proton on a cyclohexane (B81311) ring can establish their cis relationship.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable in natural product chemistry. researchgate.netnih.gov This soft ionization technique allows for the ionization of thermally labile and non-volatile molecules like this compound with minimal fragmentation. nih.gov HRESIMS provides a highly accurate measurement of the molecular weight, which is used to determine the molecular formula of the compound. researchgate.net The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The observed isotopic pattern in the mass spectrum further confirms the elemental composition.

Table 2: HRESIMS Data for this compound

IonCalculated m/zObserved m/zMolecular Formula
[M+H]⁺C₂₇H₄₇N₂OValue would be determined experimentallyC₂₇H₄₆N₂O

Note: The exact observed m/z value would be obtained from the HRESIMS spectrum and used to confirm the calculated molecular formula.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. libretexts.orgmeasurlabs.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. libretexts.org The absorption of IR radiation at characteristic wavenumbers (cm⁻¹) corresponds to specific types of bonds and functional groups. docbrown.infolibretexts.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of a hydroxyl group.

N-H stretching: A sharp to moderately broad band around 3300-3500 cm⁻¹, corresponding to the amine functional group.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in alkane-like parts of the molecule. libretexts.org A key feature for the cyclopropyl (B3062369) group would be C-H stretching vibrations appearing at higher frequencies (around 3050 cm⁻¹). docbrown.info

C=C stretching: A band in the 1600-1680 cm⁻¹ region, indicating the presence of a carbon-carbon double bond.

C-N stretching: Absorptions in the 1000-1350 cm⁻¹ range.

C-O stretching: A strong band in the 1050-1250 cm⁻¹ region.

The combination of these spectroscopic techniques allows for the unambiguous elucidation of the complex chemical structure of this compound. anu.edu.au

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Stereochemical Assignment and Absolute Configuration Determination

The complex structure of this compound contains multiple chiral centers, making the determination of its precise stereochemistry a significant challenge. The definitive assignment of its 3β,20S configuration was achieved through a combination of chiral analysis, correlational studies, and computational methods.

Chiral Analysis

Chiral analysis involves the separation and quantification of individual enantiomers or diastereomers of a chiral compound. mit.edu For complex natural products like Buxus alkaloids, this is most commonly achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

During the isolation and purification of this compound from Buxus species, analytical and preparative HPLC are employed. mdpi.com The use of specific CSPs allows for the physical separation of different stereoisomers based on their differential interactions with the chiral selector in the column. This ensures that the isolated material is stereochemically pure, which is a prerequisite for subsequent spectroscopic analysis and correct structure elucidation. The retention time and elution profile from such analyses provide the initial data points for distinguishing between different isomers present in a natural extract.

Correlational Studies with Known Stereoisomers and Analogs

A powerful method for confirming the stereochemistry of a natural product is to compare its spectroscopic data with that of synthetically prepared, known stereoisomers or closely related analogs. This approach was pivotal in establishing the absolute configuration of this compound.

Research efforts included the total synthesis of this compound, which possesses the 3β,20S-chirality, alongside its two key stereoisomers: the 3β,20R and 3α,20R-isomers. researchgate.netresearchgate.net By comparing the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of these three distinct, synthetically pure compounds, unambiguous assignments could be made. researchgate.net

Key diagnostic signals in the NMR spectra, particularly the chemical shifts and coupling constants of protons and carbons at and near the C-3 and C-20 stereocenters, serve as fingerprints for each specific configuration. For instance, the orientation of the amino group at C-3 (α-axial vs. β-equatorial) and the methyl group at C-20 (S vs. R) induces measurable changes in the chemical environment of nearby nuclei. ias.ac.in These differences were further clarified by synthesizing and analyzing simpler analogs, such as 3β-dimethylamino and 3α-dimethylamino derivatives of cycloartanol, to model the spectroscopic effects of stereochemistry at C-3. researchgate.net

Table 2: Correlative NMR Data for Stereochemical Assignment of this compound and its Isomers

CompoundConfiguration at C-3Configuration at C-20Key Differentiating Feature in NMR
This compound β (equatorial)SDistinct chemical shifts for C-3 proton and C-21 methyl group.
Isomer 1 β (equatorial)RMeasurable difference in C-20 and C-21 NMR signals compared to the S-isomer. researchgate.net
Isomer 2 α (axial)RSignificant shift in C-3 proton signal due to axial orientation. researchgate.net

Computer-Aided Structure Elucidation (CASE)

Computer-Aided Structure Elucidation (CASE) represents a modern approach to solving complex chemical structures by using software to generate and rank potential structures based on experimental spectroscopic data. acdlabs.comrsc.org While the initial structure of this compound was determined primarily through classical methods, CASE systems offer a powerful means of verification and are now central to the elucidation of novel, complex natural products. rsc.org

A typical CASE workflow involves the following steps:

Input Data : The molecular formula (from high-resolution mass spectrometry) and 2D NMR data (such as COSY, HSQC, and HMBC) are fed into the program. rsc.org

Structure Generation : The software algorithmically constructs all possible planar structures (isomers) that are consistent with the observed through-bond correlations in the 2D NMR spectra. acdlabs.com

Spectral Prediction and Ranking : For each generated candidate structure, the program predicts the corresponding ¹³C and ¹H NMR spectra. These predicted spectra are then compared to the experimental spectra, and the candidates are ranked based on the goodness of fit.

Stereochemical Analysis : More advanced CASE programs can incorporate data from stereosensitive NMR experiments like NOESY/ROESY to analyze through-space interactions. This, combined with computational chemistry methods like Density Functional Theory (DFT) calculations, helps in proposing the most probable 3D structure, including relative and absolute stereochemistry. rsc.org

For a molecule like this compound, a CASE program would generate and validate the complex tetracyclic core with the attached cyclopropane ring and side chains, significantly reducing the risk of misassignment that can occur with manual interpretation alone.

Chemical Synthesis and Semisynthesis of Cycloprotobuxine a and Its Analogs

Semisynthetic Approaches from Steroidal Precursors

Lanosterol (B1674476) as a Starting Material

Lanosterol has served as a viable starting material for the semisynthesis of Cycloprotobuxine A. A notable approach involves leveraging the C19 methyl group, which is not pre-functionalized for cyclopropane (B1198618) ring formation as it is in cycloartenol (B190886).

In a semisynthesis of the related Buxus alkaloid this compound, Martin and coworkers demonstrated a key strategic transformation starting from lanosterol (1.60). baranlab.org The sequence began with the functionalization of the C19 methyl group. baranlab.orgnih.gov This was achieved via a Barton nitrite (B80452) photolysis, a photochemical reaction that uses the photolysis of an alkyl nitrite to generate an alkoxyl radical. wikipedia.orgnumberanalytics.com This radical then abstracts a hydrogen atom from the proximate C19 methyl group. In the synthesis, the C19 methyl group in a lanosterol derivative (1.61) was converted into an alkyl iodide (1.62) by trapping the resulting radical with iodine. baranlab.orgnih.gov Following this crucial C-H activation step, subsequent ketone formation and an intramolecular cyclopropanation step delivered the desired cyclopropane ring (1.63), a core feature of the target molecule, in a 60% yield over four steps. baranlab.orgnih.gov

Cycloartenol as a Starting Material

Cycloartenol is the natural biosynthetic precursor to Buxus alkaloids. thieme-connect.de Unlike lanosterol, cycloartenol already possesses the 9β,19-cyclopropane ring, making it a more direct and logical starting point for the semisynthesis of this compound. bac-lac.gc.caresearchgate.net The biosynthesis of these alkaloids begins with cycloartenol, which already contains the characteristic cyclopropane ring system. thieme-connect.de This eliminates the need for a challenging cyclopropanation step, which is a major hurdle when starting from other steroidal precursors like lanosterol.

The semisynthetic pathway from cycloartenol primarily focuses on the modification of the C-17 side chain and the introduction of nitrogen-containing functional groups at the C-3 and C-20 positions, which are characteristic of this compound. researchgate.net

Key Reaction Pathways and Strategic Transformations

The synthesis of the complex core of this compound and its analogs relies on a toolkit of powerful chemical reactions. These strategic transformations are essential for building the characteristic structural motifs of the molecule, particularly the fused cyclopropane ring and the expanded B-ring found in some related natural products.

Barton Nitrite Photolysis: This reaction is a cornerstone for functionalizing unactivated C-H bonds, a common challenge in steroid chemistry. alfa-chemistry.com The reaction proceeds through the photochemical homolytic cleavage of a nitrite ester's O-N bond, forming an alkoxy radical. wikipedia.orgnumberanalytics.comslideshare.net This radical can then abstract a hydrogen atom from a nearby carbon, typically in a 1,5-fashion, leading to a carbon-centered radical. alfa-chemistry.com This new radical can then be trapped, for instance with iodine as seen in the lanosterol-based semisynthesis, allowing for the introduction of a functional group at a previously inert position. baranlab.orgnih.gov This strategy is pivotal for creating a handle for subsequent ring-forming reactions.

Cyclopropanation: The formation of the three-membered ring is a defining step in any synthesis of this compound where the precursor lacks this feature. The Simmons-Smith reaction is a classic and effective method for cyclopropanation. mdpi.comresearchgate.net It typically involves an organozinc carbenoid, (iodomethyl)zinc iodide, which adds to an alkene in a stereospecific manner to form the cyclopropane ring. wikipedia.org In the context of steroid synthesis, the facial selectivity of the addition is often directed by existing stereocenters and functional groups, such as allylic hydroxyls, within the molecule. marquette.edu

B-Ring Expansions: While not a feature of this compound itself, B-ring expansion is a key transformation in the synthesis of related steroidal natural products like the cortistatins, whose synthesis is often discussed in parallel with Buxus alkaloids. baranlab.orgnih.gov This strategy often involves the fragmentation of a cyclopropane ring adjacent to the B-ring. nih.gov For example, a cyclopropyl (B3062369) ketone can be induced to undergo fragmentation using reagents like samarium(II) iodide (SmI₂), leading to a one-carbon ring expansion and the formation of a seven-membered cycloheptyl ketone. nih.gov Such ring expansion reactions are crucial for accessing the abeo-9(10,19)-diene skeleton from a 9β,19-cyclo precursor. baranlab.orgwikipedia.org

Table 1: Key Strategic Reactions in this compound Synthesis

Reaction Description Application in Synthesis
Barton Nitrite Photolysis Photochemical reaction involving an alkyl nitrite to functionalize a remote, unactivated C-H bond via an alkoxy radical intermediate. wikipedia.orgalfa-chemistry.com Used to functionalize the C19 methyl group of lanosterol, enabling its conversion into a handle for cyclopropanation. baranlab.orgnih.gov
Simmons-Smith Cyclopropanation Stereospecific conversion of an alkene to a cyclopropane using a carbenoid reagent, typically (iodomethyl)zinc iodide. mdpi.comwikipedia.org A key method for constructing the 9β,19-cyclopropane ring when starting from precursors like lanosterol that lack this feature. researchgate.netmarquette.edu

| B-Ring Expansion | A reaction that expands a six-membered ring into a seven-membered ring, often by fragmentation of an adjacent cyclopropyl group. wikipedia.orgmdpi.com | Primarily used in the synthesis of related steroidal alkaloids with a 6-7-6-5 ring system, demonstrating the versatility of the cyclopropane intermediate. baranlab.orgnih.gov |

Total Synthesis Strategies and Challenges

The total synthesis of this compound is a formidable undertaking due to the molecule's high degree of stereochemical complexity and its dense, rigid ring system. As a result, fully synthetic routes are far less common than semisynthetic approaches. researchgate.netbeilstein-journals.org

The primary challenges include:

Stereocontrol: The molecule possesses numerous stereocenters, and establishing their correct relative and absolute configurations from acyclic or simple cyclic precursors is a major hurdle.

Construction of the 9β,19-Cyclo Core: Building the strained cyclopropane ring fused to the B-ring in a stereocontrolled manner is a significant synthetic obstacle.

Functional Group Installation: The late-stage introduction of the specific amino functionalities at C-3 and C-20 with the correct stereochemistry adds another layer of difficulty.

While complete total syntheses of this compound itself are not widely reported in the literature, the development of synthetic strategies for closely related complex steroidal alkaloids provides a roadmap. upenn.eduupenn.eduorganic-chemistry.org These strategies often rely on convergent approaches, where different complex fragments of the molecule are synthesized separately before being joined together.

Development of Synthetic Methodologies for this compound Core Structure

Given the challenges of total synthesis, a significant amount of research has focused on developing new synthetic methodologies specifically for constructing the core structures of this compound and other complex natural products. nd.eduunistra.fr These efforts aim to create more efficient and versatile ways to build key structural motifs.

Methodology development has targeted several key areas:

Novel Cyclopropanation Reactions: Beyond the classic Simmons-Smith reaction, new methods using transition-metal catalysis (e.g., cobalt or rhodium) with diazo compounds offer alternative pathways to cyclopropanes, sometimes with enhanced control over stereoselectivity. wikipedia.orgresearchgate.net

C-H Activation/Functionalization: Inspired by reactions like the Barton nitrite photolysis, modern synthetic chemistry has seen an explosion of new methods for the selective functionalization of C-H bonds using transition metal catalysts (e.g., palladium, rhodium, iridium). These reactions provide powerful new ways to build complexity from simple steroidal skeletons.

Ring Construction and Rearrangement: Research into novel ring expansion and contraction methodologies, as well as transannular cyclization reactions, provides new tools for assembling the intricate polycyclic systems of molecules like this compound. wikipedia.orgnuph.edu.ua These methods can allow for the construction of the strained 6-6-6-5 ring system with the embedded cyclopropane from more flexible or accessible precursors.

The development of these new synthetic tools is critical not only for potential future total syntheses of this compound but also for creating a wider range of analogs for biological testing. unistra.fr

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Lanosterol
Cycloartenol
Iodine

Biosynthetic Pathways of Cycloprotobuxine a

Putative Biogenetic Precursors and Intermediates

The biosynthesis of Buxus alkaloids is believed to originate from the C30 triterpenoid (B12794562), cycloartenol (B190886). ias.ac.inumanitoba.caresearchgate.net This precursor undergoes significant structural modification, including the catabolic cleavage of its side chain and the incorporation of nitrogen, to form the characteristic pregnane-type framework of Cycloprotobuxine A. ias.ac.in

A key intermediate proposed in the pathway is a 3,20-diketo steroid, which serves as a branching point for the introduction of amino groups. umanitoba.ca Selective reductive amination of this diketo intermediate could lead to the various amino-substituted patterns seen in Buxus alkaloids. umanitoba.ca

In the broader context of sterol biosynthesis, 2,3-oxidosqualene (B107256) is a crucial branch-point intermediate. In animals and fungi, this compound is cyclized by lanosterol (B1674476) synthase to form lanosterol. plos.org In contrast, in photosynthetic organisms like plants, it is primarily cyclized by cycloartenol synthase to yield cycloartenol. ias.ac.inplos.org Therefore, cycloartenol is considered the primary and obligatory precursor for sterols and, by extension, steroidal alkaloids in plants, including those found in the Buxus genus. ias.ac.inplos.org

Both lanosterol and cycloartenol are isomers that share a common biosynthetic origin from squalene. umanitoba.ca While cycloartenol is the established precursor in plants, the structural similarity and shared biosynthetic heritage with lanosterol are significant. umanitoba.caplos.org The key structural difference is the 9β,19-cyclopropane ring in cycloartenol versus the C8-C9 double bond in lanosterol. plos.org This cyclopropane (B1198618) ring is a hallmark feature of many Buxus alkaloids, including this compound, strongly implicating cycloartenol as the direct biogenetic precursor. ias.ac.inwikipedia.org The biosynthesis is thought to proceed through catabolic processes that modify the cycloartenol skeleton, with nitrogen being incorporated at a suitable stage. ias.ac.in

Proposed Enzymatic Transformations and Rearrangements

The transformation of cycloartenol into this compound involves a series of proposed enzymatic reactions, primarily focused on side-chain degradation and amination.

Key Proposed Steps:

Side-Chain Cleavage: The C-20 side chain of cycloartenol is oxidatively cleaved. umanitoba.ca This degradation is a critical step to reduce the C30 triterpenoid framework to the C21 pregnane (B1235032) skeleton. Laboratory syntheses have mimicked this process using methods like ozonolysis. ias.ac.in

Oxidation: The hydroxyl group at C-3 is oxidized to a keto group. This, along with oxidation at C-20, likely forms a 3,20-diketo steroidal intermediate (84). umanitoba.ca

Reductive Amination: The keto groups at C-3 and C-20 undergo reductive amination to introduce the characteristic amino functionalities of Buxus alkaloids. umanitoba.ca In the case of this compound, this involves the formation of a 3β-methylamino group and a 20(S)-dimethylamino group. The process may be selective, allowing for the formation of various diamino, 3-amino-20-keto, or 20-amino-3-keto intermediates. umanitoba.ca

Comparison with Biosynthesis of Related Steroidal Alkaloids

The biosynthetic strategy for this compound shares fundamental principles with that of other steroidal alkaloids, but with key differences in precursors and final structures.

Solanum and Fritillaria Alkaloids: In contrast to the cycloartenol-derived Buxus alkaloids, steroidal alkaloids in genera like Solanum (e.g., solasodine, tomatidine) and Fritillaria (e.g., peimine) are biosynthesized from cholesterol. nih.govwikipedia.orgbiorxiv.org The pathway from cholesterol involves a series of hydroxylation, oxidation, and transamination reactions, often catalyzed by cytochrome P450 enzymes. nih.govnih.gov For instance, the biosynthesis of solanidine (B192412) in potatoes and α-tomatine in tomatoes starts with cholesterol. wikipedia.orgbiorxiv.org

Veratrum Alkaloids: The biosynthesis of alkaloids like cyclopamine (B1684311) in Veratrum californicum also begins with cholesterol. nih.gov The early steps involve hydroxylation at C-22, a reaction catalyzed by a specific cytochrome P450 enzyme (CYP90B27). nih.gov This highlights a common theme where cytochrome P450s play a crucial role in functionalizing the steroid skeleton, a step that is also presumed to be essential in the degradation of the cycloartenol side-chain for Buxus alkaloid formation. nih.govmdpi.com

Core Skeleton Differences: A major point of divergence is the core steroidal skeleton. This compound retains the 9β,19-cyclopropane ring from its cycloartenol precursor. wikipedia.org In contrast, Solanum, Fritillaria, and Veratrum alkaloids are based on a more conventional tetracyclic steroidal framework derived from cholesterol. nih.govwikipedia.org Some Buxus alkaloids, however, can undergo a rearrangement of the cyclopropane ring to form a 9(10→19)-abeo-diene system, representing another level of structural diversity within the family. baranlab.org

The table below summarizes the key biosynthetic differences between this compound and other major classes of steroidal alkaloids.

FeatureThis compound (Buxus)Solanum Alkaloids (e.g., Tomatidine)Veratrum Alkaloids (e.g., Cyclopamine)
Primary Precursor CycloartenolCholesterolCholesterol
Core Skeleton 9β,19-CyclopregnaneSpirosolane (derived from cholestane)C-nor-D-homo steroid (Jervane type)
Key Intermediate Type C21 PregnaneC27 Spirostanol-likeC27 Steroid
Nitrogen Incorporation Reductive amination at C-3 and C-20TransaminationTransamination
Characteristic Enzymes Proposed oxidoreductases, transaminasesCytochrome P450s, transaminases, glycosyltransferasesCytochrome P450s, transaminases

Structural Modifications and the Generation of Cycloprotobuxine a Derivatives

Synthesis of Isomeric Forms and Stereoisomers

The synthesis of Cycloprotobuxine A and its isomers is a complex undertaking that leverages precursors from nature. Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. solubilityofthings.com This can be in the form of structural isomers, which have different bonding connectivities, or stereoisomers, which have the same connectivity but different spatial arrangements. chadsprep.com

The laboratory synthesis of Buxus alkaloids, including this compound, has been achieved by mimicking biosynthetic pathways. ias.ac.in A key starting material for these syntheses is cycloartenol (B190886), a pentacyclic triterpene alcohol that is a common intermediate in the biosynthesis of sterols in plants. ias.ac.in The transformation of cycloartenol into the pregnane-type framework of this compound involves several critical steps, including the degradation of the side-chain and the introduction of nitrogen atoms. ias.ac.in

The generation of stereoisomers is a significant aspect of synthetic chemistry. chadsprep.com Stereoisomers can be classified as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). chadsprep.com The synthesis of specific stereoisomers often requires stereoselective reactions and can face challenges, such as the formation of inseparable mixtures of isomers. marquette.edu While a specific total synthesis focused on generating all possible stereoisomers of this compound is not detailed in the provided research, the general principles of stereochemistry are fundamental to any such endeavor. chadsprep.comnih.gov The process would involve controlling the stereochemistry at each chiral center within the molecule during synthesis.

Key Concepts in Isomerism

Isomer Type Description Relevance to this compound
Structural Isomers Same molecular formula, different atomic connectivity. chadsprep.com Synthesis could potentially yield isomers with the cyclopropane (B1198618) ring or substituent groups in different positions on the steroid nucleus.
Stereoisomers Same connectivity, different 3D spatial arrangement of atoms. chadsprep.com This compound has multiple chiral centers, meaning numerous stereoisomers are possible. These can have different biological activities.
Enantiomers Stereoisomers that are non-superimposable mirror images. chadsprep.com The synthesis of a single enantiomer (as is typical in nature) versus a racemic mixture is a common goal in medicinal chemistry.

| Diastereomers | Stereoisomers that are not mirror images of each other. chadsprep.com | Altering the stereochemistry at one or more, but not all, chiral centers would produce diastereomers of the natural product. |

Chemical Derivatization for Structure-Activity Relationship (SAR) Studies

Chemical derivatization is a critical strategy for understanding the relationship between a molecule's structure and its biological activity (SAR). nih.govcbcs.se This iterative process involves synthesizing a series of related compounds by modifying specific functional groups on the parent molecule, followed by biological testing to see how these changes affect its potency and efficacy. cbcs.se

For Buxus alkaloids like this compound, SAR studies have identified several key structural features that are often associated with their biological activity. researchgate.net These insights guide chemists in making targeted modifications to the this compound molecule. The primary goals of such derivatization are to identify the pharmacophore (the essential features for activity) and to optimize the molecule's properties. cbcs.se

Key structural modifications for SAR studies on this compound and related alkaloids include:

Modification of Ring A: The presence of an α,β-unsaturated carbonyl or amide moiety at the C-3 position is often linked to biological activity in many derivatives. researchgate.net

Alterations at C-20: The dimethylamino group at the C-20 position is considered a feature that can enhance activity and may improve the active transport of the compounds into cells. researchgate.net

Functionalization of the Steroid Nucleus: Introducing or modifying functional groups at various positions, such as at C-16, can significantly impact the biological profile. ias.ac.in

The process allows researchers to systematically probe the molecule's interaction with its biological target. For instance, removing or altering a specific group can determine if it is essential for binding or activity. nih.gov

Table of Structure-Activity Relationships for Buxus Alkaloid Derivatives

Structural Feature/Modification General Impact on Biological Activity Reference
α,β-Unsaturated Amide at C-3 Associated with enhanced activity in many derivatives. researchgate.net
Dimethylamino Group at C-20 Can enhance structural activity and improve cellular transport. researchgate.net
Basic Nitrogen Atom Presence of the basic nitrogen can enhance activity. researchgate.net

Preparation of Novel this compound Analogs

The preparation of novel analogs of this compound involves creating new molecules that retain the core structure but have significant modifications. This goes beyond simple derivatization and aims to discover compounds with entirely new or substantially improved therapeutic potential. nih.gov

The synthesis of such analogs often begins with a common precursor, like cycloartenol, which can be chemically manipulated to build the characteristic framework of Buxus alkaloids. ias.ac.in Researchers have developed efficient procedures for key transformations, such as side-chain degradation and the regioselective oxygenation of methyl groups, which are crucial for producing the core structure. ias.ac.in From this core, various functional groups and side chains can be introduced.

For example, the synthesis of Buxandonine and Cycloprotobuxine-F, which are analogs of this compound, has been achieved from cycloartenol. ias.ac.in This demonstrates that the synthetic platform is versatile enough to produce a variety of related structures. The isolation of numerous different triterpenoid (B12794562) alkaloids from various Buxus species also provides a library of natural analogs, some of which exhibit interesting biological activities like cytotoxicity against human tumor cell lines. researchgate.netresearchgate.net These natural analogs can inspire the design and synthesis of new derivatives.

The creation of novel analogs might involve:

Scaffold Hopping: Replacing the steroidal backbone with a different chemical scaffold while retaining key pharmacophoric elements.

Ring Modification: Altering the size or type of the rings in the steroid nucleus or modifying the cyclopropane ring.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to enhance activity or improve pharmacokinetic properties.

These synthetic efforts continually expand the chemical diversity of compounds based on the this compound template, fueling the search for new and more effective therapeutic agents. bohrium.commdpi.comchemmethod.com

Table of Compounds Mentioned

Compound Name
Buxandonine
Cycloartenol
This compound

Mechanistic Investigations of Cycloprotobuxine a Biological Activities Excluding Clinical Outcomes and Dosage

Cardiovascular System Modulatory Effects in Preclinical Models

Cycloprotobuxine A has demonstrated notable effects on the cardiovascular system in various preclinical settings. Research has particularly focused on its anti-arrhythmic and positive inotropic properties, delving into the underlying electrophysiological and cellular mechanisms. These investigations have primarily utilized animal models and isolated heart tissues to elucidate the compound's mode of action.

Anti-arrhythmic Mechanisms in Animal Models (e.g., Ouabain-induced arrhythmias in guinea pigs)

This compound has shown a protective effect against experimentally induced atrial fibrillation. nih.gov In studies using isolated guinea pig atria, this compound increased the dose of ouabain (B1677812) required to elicit atrial fibrillation, indicating a potent anti-arrhythmic action. nih.govamegroups.cn The mechanisms behind this effect are multifaceted, involving modulation of key electrophysiological parameters of the cardiac action potential.

A key mechanism implicated in the anti-arrhythmic action of this compound is its ability to suppress oscillatory afterpotentials (OAPs) and the triggered activity they can induce. researchgate.net In preclinical models, ouabain is used to induce arrhythmias by promoting the development of OAPs. nih.gov Research has shown that this compound consistently decreases the amplitude of these ouabain-induced OAPs. At higher concentrations, it can completely abolish their appearance, thereby preventing the initiation of triggered arrhythmias. researchgate.net This suggests that a primary anti-arrhythmic mechanism of this compound is the reduction of OAP amplitude. researchgate.net

This compound has been found to prolong both the action potential duration (APD) and the effective refractory period (ERP) in isolated atrial tissues. nih.govamegroups.cn The ERP is the time during which a new action potential cannot be initiated, a critical factor in preventing tachyarrhythmias. cvpharmacology.comwikipedia.org By extending the APD and ERP, this compound reduces the window for re-entrant circuits to form, which are a common cause of atrial fibrillation. nih.govcvpharmacology.com This effect is a key contributor to its anti-arrhythmic properties. nih.gov

Table 1: Effect of this compound on Atrial Electrophysiological Parameters

ParameterEffect of this compoundReference
Action Potential Duration (APD)Prolonged nih.govamegroups.cn
Effective Refractory Period (ERP)Prolonged nih.govamegroups.cn

Further contributing to its anti-arrhythmic profile, this compound reduces myocardial excitability and both normal and abnormal automaticity. nih.govamegroups.cn Excitability refers to the ease with which cardiac cells can be depolarized to generate an action potential. nih.govutah.edu this compound decreases this excitability in isolated left atria. nih.gov Additionally, it has been shown to decrease the normal automaticity in sinus nodal cells and attenuate or abolish isoprenaline-induced abnormal increases in automaticity. nih.govamegroups.cn This reduction in spontaneous electrical activity helps to prevent the ectopic beats that can trigger arrhythmias. nih.gov

This compound exerts a depressing effect on the maximum velocity of depolarization (Vmax) of the cardiac action potential, which is a measure of the peak inward sodium current. nih.govamegroups.cnnih.gov This effect is concentration-dependent and is associated with a prolongation of the action potential duration. nih.gov

The interaction with sodium channels exhibits use-dependent characteristics. nih.gov At lower concentrations, this compound shows a small resting block of Vmax but a significant use-dependent block, which becomes more pronounced as the stimulation frequency increases. nih.gov This suggests that the compound has a higher affinity for sodium channels that are in the activated and/or inactivated states compared to the resting state. nih.gov The kinetics of this effect, including the time constants for the onset and recovery from the use-dependent block, are considered intermediate. nih.gov This use-, frequency-, and voltage-dependent depression of Vmax is believed to be a crucial element in its ability to prevent the development of cardiac arrhythmias. nih.gov

Table 2: Kinetics of this compound's Depressing Effect on Vmax

Kinetic ParameterValueReference
Onset Time Constant (Use-dependent block)2.0-7.3 s nih.gov
Onset Rate (Use-dependent block)0.11-0.25 AP-1 nih.gov
Recovery Time Constant (from Use-dependent block)11.8 s nih.gov
Recovery Half-life (from Use-dependent block)8.1 s nih.gov
Impact on Myocardial Excitability and Automaticity

Positive Inotropic Effects in Isolated Myocardium

In addition to its anti-arrhythmic properties, this compound has been observed to exert a positive inotropic effect, meaning it increases the force of myocardial contraction. amegroups.cncnjournals.com This effect has been documented in studies using isolated guinea pig myocardium. cnjournals.com While the precise mechanisms for this inotropic action are still under full investigation, it represents another significant cardiovascular effect of the compound.

Myocardial Protection in Experimental Models

While direct studies on the myocardial protective effects of this compound are limited, the broader context of myocardial protection strategies in experimental models provides insight into potential mechanisms. Myocardial protection is crucial during cardiac surgery to preserve heart muscle during periods of ischemia. nih.gov This is often achieved through cardioplegic solutions that induce cardiac arrest, reducing the heart's metabolic demands. nih.gov

Experimental models have been instrumental in evaluating different cardioplegic solutions. annalscts.commelchiorluizlima.com.br These studies often compare novel solutions to established ones, assessing outcomes like cardiac function recovery and markers of myocardial injury. annalscts.commelchiorluizlima.com.br The mechanisms of action for these solutions vary; some induce hyperpolarization of the myocyte plasma membrane, while others cause membrane depolarization. annalscts.commelchiorluizlima.com.broaepublish.com Key components of these solutions can include agents that buffer acidosis, improve ATP production during reperfusion, stabilize cell membranes, and reduce cellular edema. annalscts.com

Preconditioning and postconditioning are other strategies explored in experimental models to make the myocardium more resistant to ischemic injury. numberanalytics.com These techniques involve brief periods of ischemia and reperfusion to activate protective signaling pathways. numberanalytics.comfrontiersin.org

Although specific data on this compound is not available in this direct context, its known biological activities in other areas could suggest potential, yet unproven, avenues for investigation in myocardial protection.

Neurobiological Activity in Preclinical Models

The neuroprotective potential of various compounds is a significant area of preclinical research, aiming to preserve neuronal structure and function against insults that can lead to neurodegeneration. wikipedia.org Neuroprotection strategies often target common mechanisms of neuronal injury such as excitotoxicity, oxidative stress, mitochondrial dysfunction, and inflammation. wikipedia.orgmdpi.com

Preclinical studies have demonstrated the neuroprotective effects of numerous compounds in various models of neurological injury and disease. nih.govfrontiersin.org For instance, some agents have been shown to reduce secondary brain injury by inhibiting mitochondrial permeability transition. nih.gov Others exert their effects by modulating inflammatory responses, reducing apoptosis, and supporting neurogenesis. wikipedia.orgmdpi.com For example, certain compounds have been found to upregulate neurotrophic factors like brain-derived neurotrophic factor (BDNF) and anti-apoptotic factors, while downregulating pro-apoptotic factors. wikipedia.org

While direct preclinical studies on the neuroprotective effects of this compound are not extensively detailed in the provided results, compounds from the Buxus genus, from which this compound is derived, have been noted for their potential neuroprotective properties in experimental animal models. researchgate.net

This compound is part of a class of triterpenoid (B12794562) alkaloids that have been investigated for their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. researchgate.netnih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. phcogrev.comnih.govwikipedia.org

Several alkaloids from the Buxus species have demonstrated inhibitory activity against both AChE and BChE. nih.govresearchgate.net Specifically, compounds structurally related to this compound, such as cycloprotobuxine C, cyclovirobuxeine A, and cyclomicrophyline A, have been identified as selective inhibitors of AChE. unesp.brgoogle.com The structural features of these alkaloids, including the substitutions at various carbon positions, are believed to be important for their anti-cholinesterase effects. researchgate.net

The following table summarizes the cholinesterase inhibitory activity of some Buxus alkaloids.

CompoundEnzyme TargetActivitySource
Cycloprotobuxine CAcetylcholinesterase (AChE)Inhibitor unesp.brgoogle.com
Cyclovirobuxeine AAcetylcholinesterase (AChE)Inhibitor unesp.brgoogle.com
Cyclomicrophylline AAcetylcholinesterase (AChE)Inhibitor unesp.brgoogle.com
BuxakashmiramineButyrylcholinesterase (BChE)More selective inhibitor than AChE researchgate.net
BuxakarachiamineButyrylcholinesterase (BChE)More selective inhibitor than AChE researchgate.net
BuxahejramineButyrylcholinesterase (BChE)More selective inhibitor than AChE researchgate.net

Neuroprotective Potentials

Immunomodulatory and Anti-inflammatory Effects in Preclinical Models

The immunomodulatory and anti-inflammatory properties of natural compounds are a subject of extensive preclinical investigation. nih.govmdpi.com These studies often utilize in vitro and in vivo models to assess the ability of a compound to modulate immune responses and reduce inflammation. nih.govdovepress.com Common models include cell cultures stimulated with inflammatory agents and animal models of inflammatory conditions. nih.govmdpi.comdovepress.com

Compounds with anti-inflammatory effects often work by inhibiting the production of pro-inflammatory mediators such as cytokines and prostaglandins. nih.gov For instance, some compounds have been shown to decrease the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govdovepress.com The modulation of signaling pathways involved in inflammation, such as the NF-κB pathway, is another common mechanism of action. frontiersin.org

Alkaloids and triterpenoids from the Buxus species have been reported to possess anti-inflammatory and immunomodulatory characteristics. researchgate.netnih.gov While specific preclinical data on the immunomodulatory and anti-inflammatory effects of this compound is not detailed, the general properties of related compounds suggest a potential area for investigation.

Antiprotozoal Activity in In Vitro Models

The search for new antimalarial drugs is driven by the emergence of drug-resistant strains of Plasmodium falciparum, the protozoan parasite that causes the most severe form of malaria. researchgate.netnih.govphcogres.com In vitro screening of natural and synthetic compounds is a primary strategy for identifying new antiprotozoal agents. mdpi.commdpi.comresearchgate.net

Extracts and isolated compounds from Buxus sempervirens have demonstrated in vitro activity against P. falciparum. researchgate.net This suggests that alkaloids from this genus, which includes this compound, may possess antiprotozoal properties. researchgate.net

The in vitro antiplasmodial activity of compounds is typically determined by measuring the concentration required to inhibit parasite growth by 50% (IC50). phcogres.commdpi.comjournaljalsi.com These assays are often conducted on both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum to assess the potential for overcoming drug resistance. researchgate.netnih.govmdpi.com While specific IC50 values for this compound against P. falciparum were not found in the provided search results, the activity of extracts from its plant source indicates a promising area for further research. researchgate.net

Activity against Trypanosoma brucei rhodesiense

Currently, there is no publicly available scientific literature or data detailing the mechanistic investigations of this compound's activity specifically against Trypanosoma brucei rhodesiense. While some plants from the Buxus genus, from which this compound is derived, have been reported to exhibit general antiprotozoal and antitrypanosomal properties, the specific compounds responsible for these effects have not been fully elucidated, and no direct studies on this compound's efficacy or mechanism of action against this particular parasite have been found.

Enzyme Modulation beyond Cholinesterases (e.g., Glutathione (B108866) S-transferase)

There is a lack of specific research on the modulatory effects of this compound on glutathione S-transferase (GST). Although phytochemical studies on extracts from Buxus species have sometimes included screening for GST inhibition, these studies have not reported any significant findings related to this compound. Research on other compounds from the same plant genus has shown some interaction with GST, but these findings have not been extended to or specified for this compound. Therefore, no data is available to construct a detailed analysis or data table regarding its activity on this enzyme.

Conclusion and Future Perspectives in Cycloprotobuxine a Research

Current Gaps in Understanding the Compound's Mechanisms

Despite initial findings, a comprehensive understanding of Cycloprotobuxine A's mechanism of action at the molecular level is still incomplete. Early studies identified its effects on cardiac muscle, suggesting it acts as an anti-arrhythmic agent by depressing the maximal velocity of depolarization in the myocardium. nih.gov This is thought to occur through a frequency- and voltage-dependent blockade of sodium channels, with a higher affinity for activated and inactivated channel states than for resting states. nih.gov

Potential Avenues for Advanced Synthetic Endeavors

The total synthesis of this compound has been achieved, representing a significant accomplishment in natural product synthesis. ias.ac.in These synthetic routes, often starting from cycloartenol (B190886), have been crucial for confirming the structure of the natural product and for providing a means to produce it in the laboratory. ias.ac.in The complexity of the molecule, with its distinctive cyclopropane (B1198618) ring integrated into a steroidal framework, presents considerable synthetic challenges. rsc.orgunl.pt

Future synthetic endeavors should focus on developing more efficient and scalable syntheses. baranlab.orgcaltech.edu The goal is to create synthetic pathways that are not only elegant in their chemical strategy but also practical for producing larger quantities of the compound for extensive biological evaluation. baranlab.org This could involve the development of novel catalytic methods and cascade reactions to construct the complex polycyclic skeleton in fewer steps. nih.gov

Furthermore, the existing synthetic platforms can be leveraged to create a library of analogs. By systematically modifying different parts of the this compound scaffold, chemists can probe the structure-activity relationships (SAR) of the molecule. This will be invaluable for identifying the key structural features responsible for its biological activity and for designing new compounds with improved potency, selectivity, and pharmacokinetic properties. taylorandfrancis.commdpi.com

Directions for In-Depth Mechanistic Biological Studies

To fill the gaps in our understanding of this compound's biological activity, several avenues of research should be pursued. Advanced biochemical and biophysical techniques are needed to identify and validate its molecular targets. This includes studies to:

Elucidate Target Binding: Utilize techniques like photo-affinity labeling and cryogenic electron microscopy (cryo-EM) to pinpoint the specific binding sites on its primary targets, such as voltage-gated sodium channels.

Investigate Downstream Signaling: Once targets are confirmed, detailed studies of the downstream signaling pathways affected by this compound are necessary to understand its cellular effects.

Comparative Studies: Perform head-to-head comparisons with other Buxus alkaloids to dissect the unique contributions of this compound to the bioactivity of the plant extracts. researchgate.net

Role in Natural Product Drug Discovery and Lead Identification

Natural products have historically been a rich source of new drugs and lead compounds. bac-lac.gc.cawikipedia.org this compound, with its unique structure and demonstrated biological activity, represents a valuable lead compound. wikipedia.orgumanitoba.caaragen.com A lead compound is a chemical that shows pharmacological promise but may require modification to enhance its therapeutic potential. wikipedia.orgupmbiomedicals.com

The process of "hit-to-lead" optimization could transform this compound from a scientific curiosity into a viable drug candidate. aragen.comupmbiomedicals.com This involves:

Medicinal Chemistry Campaigns: Synthesizing a diverse range of derivatives to improve its drug-like properties, such as potency, selectivity, and metabolic stability. taylorandfrancis.comrsc.org

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its most promising derivatives to assess their potential as orally bioavailable drugs. taylorandfrancis.com

Disease Model Testing: Moving beyond simple in vitro assays to test the efficacy of optimized compounds in more relevant animal models of human diseases, such as cardiac arrhythmias or neurodegenerative disorders. phcogrev.com

The intricate structure of this compound serves as an inspiration for the design of new classes of therapeutic agents. Even if the natural product itself does not become a drug, its chemical framework can guide the development of novel molecules with improved therapeutic profiles. taylorandfrancis.com

Q & A

Q. How can researchers verify the structural identity of Cycloprotobuxine A using spectroscopic methods?

To confirm structural identity, combine nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, analyze characteristic proton and carbon signals (e.g., methyl groups at δ 0.8–1.2 ppm in 1^1H-NMR) and cross-validate with 2D techniques like COSY and HSQC. MS should confirm the molecular ion peak (m/z 386.2933 for C24_{24}H38_{38}N2_2O2_2) and fragmentation patterns. Ensure purity via HPLC (≥95%) and reference spectral databases .

Q. What are the established protocols for synthesizing this compound in laboratory settings?

Synthesis typically involves multi-step alkaloid extraction from natural sources (e.g., Buxus species) followed by chromatographic purification. Key steps include:

  • Extraction : Use methanol or ethanol under reflux, followed by solvent partitioning.
  • Purification : Employ column chromatography (silica gel, eluting with CH2_2Cl2_2/MeOH gradients) and recrystallization. Document all procedures in detail, including solvent ratios, temperatures, and yields, adhering to reproducibility standards .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

Use LC-MS/MS for high sensitivity and specificity. Validate the method by:

  • Calibration curves : Linear range of 1–1000 ng/mL with R2^2 > 0.98.
  • Recovery rates : ≥80% in spiked plasma or tissue homogenates.
  • Limit of detection (LOD) : ≤0.5 ng/mL. Include internal standards (e.g., deuterated analogs) to control matrix effects .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound's bioactivity while minimizing confounding variables?

Adopt a modular experimental design :

  • In vitro : Use cell lines (e.g., HepG2 for hepatotoxicity) with strict controls (vehicle, positive/negative controls).
  • In vivo : Standardize animal models (e.g., C57BL/6 mice) for age, diet, and housing conditions.
  • Dose-response : Test 3–5 concentrations spanning IC50_{50} values from prior studies. Use blinded data analysis and pre-register protocols to reduce bias .

Q. What strategies are recommended for resolving contradictions in reported pharmacokinetic data of this compound across studies?

Conduct a systematic meta-analysis :

  • Data harmonization : Normalize parameters (e.g., AUC, Cmax_{max}) across species and administration routes.
  • Subgroup analysis : Stratify by formulation (free vs. liposomal) and metabolic inhibitors (e.g., CYP3A4).
  • Sensitivity testing : Use physiologically based pharmacokinetic (PBPK) modeling to identify outlier datasets .

Q. How can computational modeling be integrated with experimental approaches to study this compound's molecular interactions?

Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to targets (e.g., cholesterol-related proteins). Validate predictions via:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}).
  • Isothermal titration calorimetry (ITC) : Confirm thermodynamic parameters (ΔH, ΔS). Cross-reference results with structural analogs (e.g., cycloprotobuxine D) for mechanistic insights .

Q. What methodological considerations are critical when comparing this compound's efficacy with structurally similar compounds?

Implement a comparative pharmacophore analysis :

  • Structural alignment : Use software (e.g., PyMOL) to overlay core scaffolds and identify key functional groups.
  • Bioactivity profiling : Test against shared targets (e.g., acetylcholinesterase) under identical assay conditions.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate potency (p < 0.05). Report negative results to avoid publication bias .

Data Presentation Guidelines

  • Tables : Include spectral data (NMR/MS peaks), bioactivity IC50_{50} values, and pharmacokinetic parameters. Format tables per journal guidelines (e.g., Med. Chem. Commun.: ≤5 compounds in main text) .
  • Figures : Use color-coded dose-response curves or molecular interaction diagrams. Avoid overcrowding with chemical structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.